molecular formula C14H20O3 B3140976 Methyl 3-(4-tert-butyl-3-hydroxyphenyl)propanoate CAS No. 478063-92-2

Methyl 3-(4-tert-butyl-3-hydroxyphenyl)propanoate

Cat. No.: B3140976
CAS No.: 478063-92-2
M. Wt: 236.31 g/mol
InChI Key: XEGIQQDIBMDGNO-UHFFFAOYSA-N
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Description

Methyl 3-(4-tert-butyl-3-hydroxyphenyl)propanoate is a phenolic ester featuring a propanoate backbone linked to a 3-hydroxyphenyl group substituted with a bulky tert-butyl moiety at the para position.

Properties

IUPAC Name

methyl 3-(4-tert-butyl-3-hydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-14(2,3)11-7-5-10(9-12(11)15)6-8-13(16)17-4/h5,7,9,15H,6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGIQQDIBMDGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)CCC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401206748
Record name Methyl 4-(1,1-dimethylethyl)-3-hydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401206748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478063-92-2
Record name Methyl 4-(1,1-dimethylethyl)-3-hydroxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478063-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(1,1-dimethylethyl)-3-hydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401206748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-tert-butyl-3-hydroxyphenyl)propanoate can be synthesized through the Michael addition reaction. The process involves the reaction of 2,6-di-tert-butylphenol with methyl acrylate under basic conditions, typically using dimethyl sulfoxide as a promoter . The reaction proceeds through a 1,5-hydrogen shift, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and promoters, such as sodium methanolate, is common to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-tert-butyl-3-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenylpropanoates.

Scientific Research Applications

Methyl 3-(4-tert-butyl-3-hydroxyphenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(4-tert-butyl-3-hydroxyphenyl)propanoate involves its antioxidant properties. The hydroxy group on the phenyl ring can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This compound also participates in intermolecular hydrogen bonding with the ester carbonyl oxygen atom, enhancing its stability and effectiveness as an antioxidant .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The table below summarizes key structural analogs of Methyl 3-(4-tert-butyl-3-hydroxyphenyl)propanoate, ranked by similarity scores (0.89–0.93) from :

Compound Name CAS No. Similarity Key Structural Differences
Methyl 3-(3-hydroxyphenyl)propanoate 5597-50-2 0.93 Lacks tert-butyl group at the 4-position
Methyl 3-(4-hydroxyphenyl)propionate 6386-38-5 0.91 Hydroxyl group at para position; no tert-butyl
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate 36837-50-0 0.90 Two tert-butyl groups at 3,5-positions
Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate 22446-37-3 0.89 tert-butyl at meta instead of para position

Key Observations :

  • The tert-butyl group significantly enhances lipophilicity compared to unsubstituted or chloro-substituted analogs (e.g., Methyl 3-(4-chloro-phenyl)-3-hydroxypropanoate in ). This may improve membrane permeability in bioactive contexts .

Physicochemical Properties

  • Lipophilicity: The tert-butyl group increases logP values compared to simpler analogs (e.g., Methyl 3-phenylpropanoate in ), enhancing solubility in non-polar solvents .
  • Thermal Stability: Di-tert-butyl-substituted derivatives (CAS 36837-50-0) exhibit higher decomposition temperatures (>250°C) due to steric protection of the phenolic group .

Biological Activity

Methyl 3-(4-tert-butyl-3-hydroxyphenyl)propanoate, commonly referred to as a phenolic antioxidant, has garnered attention due to its various biological activities, particularly its antioxidant properties. This compound is structurally characterized by a tert-butyl group and a hydroxyphenyl moiety, which contribute to its effectiveness in mitigating oxidative stress.

  • Chemical Formula : C15H22O3
  • Molecular Weight : 250.34 g/mol
  • SMILES Notation : CC(C)(C)c1ccc(c(c1)C(=O)OC(C)C)O

This compound functions primarily as an antioxidant. It stabilizes free radicals through the donation of hydrogen atoms, effectively neutralizing reactive oxygen species (ROS). This action is crucial in preventing cellular damage associated with oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Biological Activities

  • Antioxidant Activity :
    • The compound exhibits strong free radical scavenging abilities, which have been demonstrated in several studies. Its effectiveness is attributed to the presence of the hydroxy group that facilitates electron donation .
  • Hepatoprotective Effects :
    • Research indicates that this compound can protect liver cells from damage caused by acetaminophen (APAP) overdose. It appears to activate endogenous antioxidant systems, thereby reducing hepatic injury .
  • Anti-inflammatory Properties :
    • The compound has shown potential in reducing inflammation markers in various experimental models. This effect may be linked to its ability to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntioxidantScavenges free radicals effectively; protects against oxidative stress-induced damage
HepatoprotectionReduces liver injury in APAP-induced toxicity models
Anti-inflammatoryInhibits NF-kB activation; reduces inflammation markers

Case Study: Hepatoprotective Effects

In a study examining the hepatoprotective effects of this compound, researchers administered the compound to rats subjected to APAP toxicity. Results indicated a significant reduction in liver enzyme levels and histopathological improvements compared to untreated controls, suggesting its protective role against drug-induced liver damage .

Toxicity and Safety Profile

While this compound exhibits beneficial biological activities, it is essential to consider its safety profile. Preliminary studies indicate minimal toxicity at therapeutic doses; however, further research is necessary to establish long-term safety and potential side effects .

Future Perspectives

The potential applications of this compound extend beyond its antioxidant properties. Future research could explore its role in formulations for food preservation, cosmetics, and pharmaceuticals due to its ability to stabilize other compounds against oxidation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(4-tert-butyl-3-hydroxyphenyl)propanoate, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via selective alkylation and esterification. For instance, methyl ester derivatives of phenolic acids are often prepared by treating the phenolic hydroxyl group with sodium hydride in DMF, followed by methyl iodide alkylation (yield >80%) . Optimization involves controlling stoichiometry (e.g., 1 equivalent of methyl iodide) and reaction time to avoid over-alkylation. Characterization via NMR and HPLC confirms purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : High-resolution NMR (¹H/¹³C) and X-ray crystallography are primary tools. For example, crystallographic data (e.g., R factor = 0.044) from single-crystal X-ray studies resolve ambiguities in stereochemistry or substituent positioning . Conflicting NMR signals due to rotational isomers can be addressed by variable-temperature NMR or computational modeling.

Q. How is the compound’s solubility and stability assessed for in vitro bioassays?

  • Methodological Answer : Solubility is determined in DMSO, ethanol, and aqueous buffers using UV-Vis spectroscopy or gravimetric analysis. Stability under experimental conditions (e.g., pH, temperature) is monitored via HPLC over 24–72 hours. For phenolic derivatives, antioxidants like BHT may be added to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolism, bioavailability). To address this, conduct parallel studies:

  • In vitro : Use THP-1 monocytes or PBMCs to measure cytokine inhibition (e.g., IL-6 via ELISA) and NF-κB pathway modulation .
  • In vivo : Employ rodent models with tissue-specific pharmacokinetic profiling (LC-MS/MS for plasma/tissue concentration). Adjust dosing regimens based on half-life data.

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs with modified phenolic substituents?

  • Methodological Answer : Synthesize analogs with varying tert-butyl, hydroxyl, or methoxy groups (e.g., replacing tert-butyl with methyl or ethyl). Evaluate SAR using:

  • Computational docking : Predict binding affinity to targets like NF-κB.
  • Biological assays : Compare anti-inflammatory potency (IC₅₀) across analogs. Evidence shows that tert-butyl groups enhance steric hindrance, improving metabolic stability .

Q. What experimental designs mitigate challenges in selective functionalization of the phenolic hydroxyl group?

  • Methodological Answer : Protect the hydroxyl group during synthesis using silyl ethers (e.g., TBSCl) or benzyl ethers, followed by deprotection under mild conditions (e.g., TBAF for silyl ethers). For regioselective alkylation, generate bis-anions via treatment with NaH, enabling controlled mono-alkylation .

Q. How is the compound’s crystal structure leveraged to predict solid-state stability and intermolecular interactions?

  • Methodological Answer : X-ray diffraction data (e.g., mean C–C bond length = 0.003 Å) reveal packing motifs and hydrogen-bonding networks. Stability under humidity is predicted by assessing hygroscopicity via dynamic vapor sorption (DVS). Intermolecular π-π stacking of aromatic rings often enhances thermal stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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